molecular formula C9H19ClN2O3S B2722008 methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride CAS No. 2413869-68-6

methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride

Cat. No.: B2722008
CAS No.: 2413869-68-6
M. Wt: 270.77
InChI Key: FTABRKADMFDBOE-UHFFFAOYSA-N
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Description

methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a propanoate ester. The hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Scientific Research Applications

methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Mode of Action

The mode of action of EN300-26573163 involves its interaction with its targets, leading to changes in cellular processes

Biochemical Pathways

EN300-26573163 may affect various biochemical pathways within the cell The specifics of these pathways and their downstream effects are not yet fully understood

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-26573163 . These factors could include pH, temperature, and the presence of other molecules. Understanding these influences can help optimize the use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amino Acid Derivative:

    Esterification: The amino acid derivative is then esterified using methanol and an acid catalyst to form the methyl ester.

    Amidation: The methyl ester undergoes amidation with methylamine to introduce the secondary amine group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-furylmethyl)amino]propanoate
  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Ethyl 3-[(1-ethyl-2-pyrrolidinyl)methyl]amino]propanoate

Uniqueness

methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S.ClH/c1-11(5-4-8(12)14-2)9(13)7(10)6-15-3;/h7H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKJKRQKADMTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)C(=O)C(CSC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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